REACTION_CXSMILES
|
[C:1](OCC)(=O)[CH2:2][C:3]([O-])=O.[O-]CC.[Mg+2].[O-]CC.[S:17](Cl)(Cl)=O.[N+:21]([C:24]1[CH:29]=[CH:28]C(CC(O)=O)=CC=1)([O-:23])=[O:22].[C:34]([CH2:36][C:37]([O:39][CH2:40][CH3:41])=[O:38])#[N:35].[S].[CH2:43](N)[CH2:44][CH2:45]C>C(O)C.O.COC(C)(C)C>[NH2:35][C:34]1[S:17][C:43]([C:1]2[CH:2]=[CH:3][C:24]([N+:21]([O-:23])=[O:22])=[CH:29][CH:28]=2)=[C:44]([CH3:45])[C:36]=1[C:37]([O:39][CH2:40][CH3:41])=[O:38] |f:1.2.3,^3:41|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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COC(C)(C)C
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Name
|
|
Quantity
|
212.23 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
magnesium ethoxide
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Quantity
|
151.62 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
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COC(C)(C)C
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Name
|
|
Quantity
|
315.27 g
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
137.33 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
38.92 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
88.79 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
460 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70-75° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
returned to room temperature
|
Type
|
DISTILLATION
|
Details
|
Thionyl chloride was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
t-butyl methyl ether (400 ml) was added to the azeotropic residue
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residue, which
|
Type
|
ADDITION
|
Details
|
was added to Solution C dropwise
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 65° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
2N hydrochloric acid (800 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
dropwise under ice-cooling
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was reverse-extracted with t-butyl methyl ether (400 ml)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Acetic acid (336 ml), water (224 ml) and concentrated sulfuric acid (42.4 ml) were added to the concentrated residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed at an external temperature of 125° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
while stirring vigorously
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by extraction
|
Type
|
ADDITION
|
Details
|
An aqueous saturated sodium hydrogen carbonate solution (800 ml) and ethyl acetate (240 ml) were added to the organic layer
|
Type
|
WASH
|
Details
|
to wash the layer, which
|
Type
|
WASH
|
Details
|
was further washed with an aqueous saturated sodium hydrogen carbonate solution (800 ml)
|
Type
|
WASH
|
Details
|
After washed with brine (800 ml) twice
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour under ice-
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered
|
Type
|
WASH
|
Details
|
washed with cold ethanol (400 ml)
|
Type
|
CUSTOM
|
Details
|
The crystals were dried under vacuum at 50° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(C1C(=O)OCC)C)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.702 mol | |
AMOUNT: MASS | 215.2 g | |
YIELD: PERCENTYIELD | 63.6% | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |